molecular formula C6H10BrN3S B2512410 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide CAS No. 2260936-36-3

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide

Cat. No.: B2512410
CAS No.: 2260936-36-3
M. Wt: 236.13
InChI Key: JBSGQZFRORYQRD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its specific fused ring system and the presence of multiple reactive sites, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.BrH/c7-6-9-5-4(10-6)2-1-3-8-5;/h8H,1-3H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSGQZFRORYQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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